molecular formula C27H22N6O3 B293114 N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide

N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide

Cat. No. B293114
M. Wt: 478.5 g/mol
InChI Key: NONFLDWAQQUVRT-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide, also known as BOPH, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BOPH is a hydrazide derivative that exhibits promising biological activity against various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide is multifaceted and varies depending on the biological target. In cancer cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. Inflammatory cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In microbial cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide disrupts the cell membrane and inhibits the synthesis of essential macromolecules, such as DNA and proteins.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide exhibits various biochemical and physiological effects, depending on the biological target. In cancer cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide induces apoptosis and inhibits cell proliferation. In inflammatory cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. In microbial cells, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide disrupts the cell membrane and inhibits the synthesis of essential macromolecules, leading to cell death.

Advantages and Limitations for Lab Experiments

N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide exhibits several advantages for lab experiments, including its potent biological activity, low toxicity, and easy synthesis. However, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide also exhibits some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

The potential therapeutic applications of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide are vast, and several future directions for research can be explored. One area of research could focus on developing new formulations of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide to improve its solubility and bioavailability. Another area of research could explore the synergistic effects of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies could investigate the potential of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide as a diagnostic tool for cancer and inflammation. Overall, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide exhibits significant potential as a therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide involves the reaction of 4-(benzyloxy)benzaldehyde with 2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide as a yellow crystalline solid. The purity of N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide has been extensively studied for its potential therapeutic applications. It exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide also exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines. Additionally, N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C27H22N6O3

Molecular Weight

478.5 g/mol

IUPAC Name

2-(7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H22N6O3/c34-25(31-29-16-20-11-13-23(14-12-20)36-18-21-7-3-1-4-8-21)17-32-24(22-9-5-2-6-10-22)15-26(35)33-27(32)28-19-30-33/h1-16,19H,17-18H2,(H,31,34)/b29-16+

InChI Key

NONFLDWAQQUVRT-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN3C(=CC(=O)N4C3=NC=N4)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3C(=CC(=O)N4C3=NC=N4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3C(=CC(=O)N4C3=NC=N4)C5=CC=CC=C5

Origin of Product

United States

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